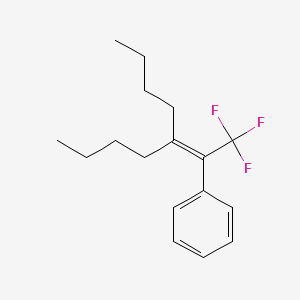![molecular formula C12H18N4O6 B12590841 2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine CAS No. 602308-59-8](/img/structure/B12590841.png)
2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine is a synthetic nucleoside analog It is structurally related to cytidine, a naturally occurring nucleoside
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine typically involves multiple steps. One common approach is the modification of cytidine derivatives. The process may include:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups.
Nucleophilic Substitution: The protected cytidine undergoes nucleophilic substitution reactions to introduce the hydroxyimino and N-hydroxy groups.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
化学反应分析
Types of Reactions
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted cytidine derivatives.
科学研究应用
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
作用机制
The mechanism of action of 2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal cellular processes such as DNA replication and transcription. The hydroxyimino and N-hydroxy groups may also interact with specific enzymes, altering their activity.
相似化合物的比较
Similar Compounds
- 2’-Deoxy-5-hydroxycytidine
- 2’-Deoxycytidine
Comparison
2’-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine is unique due to the presence of both hydroxyimino and N-hydroxy groups. These functional groups confer distinct chemical reactivity and biological activity compared to other cytidine analogs. For example, 2’-Deoxy-5-hydroxycytidine lacks the hydroxyimino group, which may result in different biological interactions and applications.
属性
CAS 编号 |
602308-59-8 |
|---|---|
分子式 |
C12H18N4O6 |
分子量 |
314.29 g/mol |
IUPAC 名称 |
4-(hydroxyamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyiminopropyl)pyrimidin-2-one |
InChI |
InChI=1S/C12H18N4O6/c1-6(14-20)2-7-4-16(12(19)13-11(7)15-21)10-3-8(18)9(5-17)22-10/h4,8-10,17-18,20-21H,2-3,5H2,1H3,(H,13,15,19)/t8-,9+,10+/m0/s1 |
InChI 键 |
DAAYHGVHJRKRAU-IVZWLZJFSA-N |
手性 SMILES |
CC(=NO)CC1=CN(C(=O)N=C1NO)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CC(=NO)CC1=CN(C(=O)N=C1NO)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


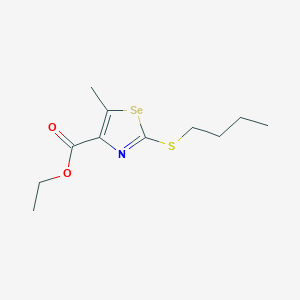
![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)
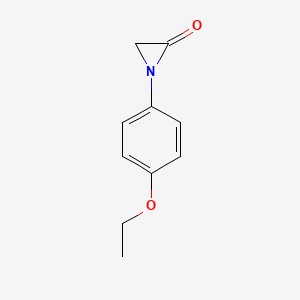
![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
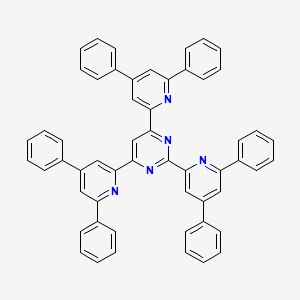
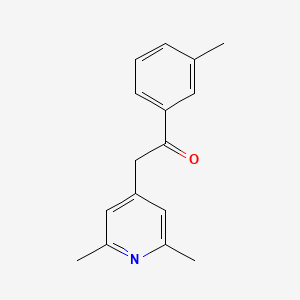
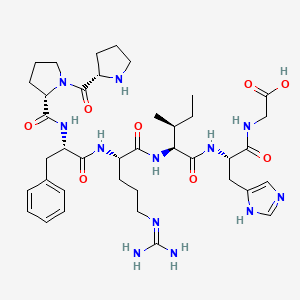
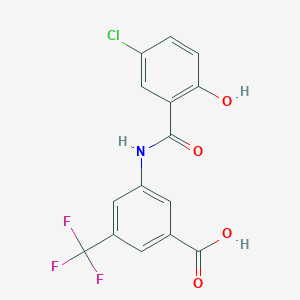
![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)
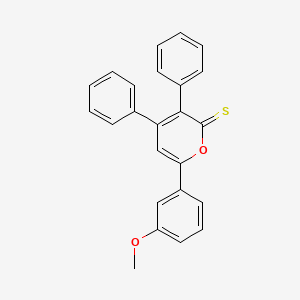
![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)
![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)
